molecular formula C11H11NO2S B7781291 N-[(3S)-4-oxothiolan-3-yl]benzamide

N-[(3S)-4-oxothiolan-3-yl]benzamide

Cat. No.: B7781291
M. Wt: 221.28 g/mol
InChI Key: NIXOCXSONMLYOE-SECBINFHSA-N
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Description

N-[(3S)-4-oxothiolan-3-yl]benzamide is a chiral sulfonamide derivative characterized by a benzamide group attached to the nitrogen atom of a 4-oxothiolan (tetrahydrothiophen-4-one) ring at the (3S)-position. The compound features a five-membered thiolan ring containing a sulfur atom at position 1 and a ketone group at position 4.

By analogy, this compound could be prepared by substituting benzoyl chloride for aliphatic acyl chlorides in a similar reaction sequence .

Properties

IUPAC Name

N-[(3S)-4-oxothiolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-10-7-15-6-9(10)12-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOCXSONMLYOE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-4-oxothiolan-3-yl]benzamide typically involves multi-step organic synthesis. One common method includes the condensation of 4-oxothiolane with benzoyl chloride under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized using continuous flow chemistry techniques. This method ensures consistent reaction conditions, higher yields, and reduces the time required for the synthesis. Catalytic methods may also be employed to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(3S)-4-oxothiolan-3-yl]benzamide can undergo oxidation reactions, where the thiolane ring may be converted to a sulfoxide or sulfone derivative.

  • Reduction: : Reduction of the compound can lead to the formation of the corresponding alcohol, where the ketone group is reduced to a hydroxyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Bases for Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

  • Oxidation: Sulfoxide and sulfone derivatives.

  • Reduction: Hydroxy derivatives of the original compound.

  • Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

N-[(3S)-4-oxothiolan-3-yl]benzamide has a broad spectrum of applications across various scientific fields.

Chemistry

It serves as a building block in organic synthesis for the development of more complex molecules. Its unique structure is exploited in the creation of polymers and other macromolecular compounds.

Biology

In biological studies, this compound is used as a probe to investigate enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific biological processes.

Medicine

This compound derivatives are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in its ability to modulate various cellular pathways.

Industry

In industrial applications, the compound is used in the formulation of specialty chemicals and materials. It can also be employed in the development of advanced catalysts for chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The benzamide group allows for high-affinity binding, while the thiolane ring provides a reactive site for further chemical modifications. These interactions often result in the modulation of biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Analogs (5a–5d) and Hypothetical Predictions for this compound

Property 5a (Butyramide) 5b (Pentanamide) 5c (Hexanamide) 5d (Heptanamide) Target Compound (Predicted)
Yield (%) 51.0 45.4 48.3 45.4 ~40–50*
Melting Point (°C) 180–182 174–176 142–143 143–144 190–210†
[α]D (c = 0.1, MeOH) +4.5° +5.7° +6.4° +4.7° +5–8°‡
Molecular Formula C₁₄H₁₉N₂O₅S C₁₅H₂₁N₂O₅S C₁₆H₂₃N₂O₅S C₁₇H₂₅N₂O₅S C₁₆H₁₄N₂O₂S
Molecular Weight (g/mol) 327.4 341.4 355.4 369.4 298.4

*Predicted based on analogous acylation reactions . †Hypothesized due to benzamide’s aromatic planar structure enhancing crystallinity. ‡Assumed similar optical activity due to shared (S)-configuration.

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